molecular formula C11H10 B2743286 1H-Indene, 2-ethynyl-2,3-dihydro- CAS No. 170161-03-2

1H-Indene, 2-ethynyl-2,3-dihydro-

Cat. No.: B2743286
CAS No.: 170161-03-2
M. Wt: 142.201
InChI Key: VBPCNPKWGNPXSM-UHFFFAOYSA-N
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Description

1H-Indene, 2-ethynyl-2,3-dihydro- is an organic compound with the molecular formula C11H10 It is a derivative of indene, characterized by the presence of an ethynyl group at the second position and a partially hydrogenated indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene, 2-ethynyl-2,3-dihydro- can be synthesized through several methods. One common approach involves the reaction of 2-ethynylbenzaldehyde with cyclopentadiene in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of 1H-Indene, 2-ethynyl-2,3-dihydro- often involves the catalytic hydrogenation of 2-ethynylindene. This process is carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions include elevated temperatures and pressures to ensure complete hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 2-ethynyl-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield fully hydrogenated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indene, 2-ethynyl-2,3-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 1H-Indene, 2-ethynyl-2,3-dihydro- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Indene, 2-ethynyl-2,3-dihydro- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-ethynyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPCNPKWGNPXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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